2,4-difluoropyridimine
CAS No.: 1211528-95-8
Cat. No.: VC0036616
Molecular Formula: C5H4F2N2
Molecular Weight: 130.098
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211528-95-8 |
---|---|
Molecular Formula | C5H4F2N2 |
Molecular Weight | 130.098 |
IUPAC Name | 2,4-difluoro-4H-pyridin-3-imine |
Standard InChI | InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-3,8H |
Standard InChI Key | FDGVLDPYBBJGDU-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=N)C1F)F |
Introduction
Chemical Structure and Properties
2,4-Difluoropyridimine features a pyridine ring structure with fluorine atoms strategically positioned at the 2 and 4 positions, complemented by an amino group at position 3. This arrangement creates a molecule with distinctive electronic and structural characteristics that influence its chemical behavior and potential applications.
The compound's structure includes a six-membered heterocyclic ring containing one nitrogen atom (pyridine base structure), with fluorine atoms occupying the positions ortho (2-position) and para (4-position) relative to the ring nitrogen. This specific substitution pattern creates unique electronic effects throughout the molecule, as the fluorine atoms interact differently with the π-electron system of the ring based on their relative positions .
Table 1: Key Properties of 2,4-Difluoropyridimine
The presence of fluorine atoms significantly alters the electronic distribution within the molecule compared to unsubstituted pyridine. Fluorine, being the most electronegative element, withdraws electron density through both inductive and resonance effects, creating polarized bonds and influencing the reactivity of adjacent sites in the molecule .
Electronic Structure and Fluorine Positioning Effects
The positioning of fluorine atoms in heterocyclic compounds significantly influences their electronic properties, creating unique reactivity patterns and physicochemical characteristics. Research on related compounds like 2,4-difluoropyridine (2,4-DFP) provides valuable insights that may be applicable to understanding 2,4-difluoropyridimine's electronic behavior.
Advanced spectroscopic studies using high-resolution vacuum-ultraviolet mass-analysed threshold ionization mass spectroscopy have revealed that fluorine atoms at the ortho and para positions relative to the nitrogen atom in pyridine create a distinctive combination of inductive and resonance effects . This research has illuminated several key electronic features:
Table 2: Effects of Fluorine Positioning on Electronic Properties
The spatial arrangement of fluorine atoms selectively stabilizes the nitrogen lone pair and the π orbitals in the heterocyclic ring, significantly affecting valence orbital energies. Precise measurements of adiabatic ionization energies highlight the synergistic effects of para-resonance and ortho-inductive withdrawal, elucidating their roles in molecular stabilization .
Vibrational analyses of cationic states reveal mode-specific structural distortions, underscoring the dynamic changes induced by ionization. These findings demonstrate how the strategic positioning of fluorine atoms can be used to fine-tune electronic properties for specific applications, from pharmaceutical development to materials design .
Research Applications and Significance
2,4-Difluoropyridimine represents a valuable chemical entity with diverse potential applications across multiple scientific disciplines. Its unique structural and electronic properties make it particularly suitable for specialized applications where precise molecular tuning is required.
In medicinal chemistry and drug development, fluorinated heterocycles like 2,4-difluoropyridimine offer several advantages:
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Enhanced metabolic stability due to the strong carbon-fluorine bond
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Improved binding affinity to biological targets through specific electronic effects
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Modified lipophilicity and membrane permeability characteristics
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Potential bioisosteric replacements for various functional groups
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Reduced susceptibility to metabolic oxidation at fluorinated positions
The unique electronic distribution created by the specific positioning of fluorine atoms at the 2 and 4 positions makes this compound potentially valuable for materials science applications, including:
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Development of functional materials with precise electronic properties
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Creation of novel semiconductor materials
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Design of selective chemical sensors
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Application in photovoltaic technologies
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Incorporation into polymeric materials with specialized properties
From a fundamental research perspective, 2,4-difluoropyridimine serves as an excellent model compound for studying:
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The effects of fluorine substitution on heterocyclic electronic structures
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Structure-property relationships in fluorinated aromatics
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Ionization dynamics and associated structural changes
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Vibrational behaviors in asymmetrically substituted heterocycles
Comparative Analysis with Related Compounds
To fully appreciate the distinctive properties of 2,4-difluoropyridimine, comparing it with structurally related compounds provides valuable context and highlights its unique characteristics. This comparative analysis illuminates how subtle structural variations can significantly influence molecular properties and behavior.
Table 3: Comparison of 2,4-Difluoropyridimine with Related Compounds
Research has demonstrated that different difluoropyridine isomers exhibit distinct properties based on their substitution patterns. A comparative evaluation of 2,3-, 2,5-, and 2,6-difluoropyridine derivatives reveals how fluorine positioning governs:
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Ionization energies - with different isomers requiring varying amounts of energy to remove an electron
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Molecular geometries - both in ground and excited states
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Vibronic interactions - coupling between electronic and vibrational states
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Structural distortions upon ionization - which influence reaction pathways
When comparing 2,4-difluoropyridimine with 2,4-dichloropyrimidine, several important differences emerge due to the fundamental properties of fluorine versus chlorine:
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Bond strength - C-F bonds (approximately 485 kJ/mol) are significantly stronger than C-Cl bonds (approximately 330 kJ/mol)
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Electronegativity effects - fluorine (3.98 Pauling scale) is more electronegative than chlorine (3.16 Pauling scale)
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Steric factors - chlorine atoms are larger than fluorine atoms, influencing molecular packing and interactions
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Reactivity patterns - particularly in nucleophilic substitution reactions, where fluorinated compounds typically require more aggressive conditions
These comparative analyses highlight the unique position of 2,4-difluoropyridimine in the spectrum of fluorinated heterocycles and emphasize how its specific structural features contribute to its distinctive properties.
Future Research Directions
The unique structural and electronic properties of 2,4-difluoropyridimine open numerous avenues for future research exploration. These potential research directions span fundamental chemical investigations to applied studies in various technological fields.
Advanced spectroscopic investigations represent a promising area for further exploration, including:
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Detailed characterization of vibrational dynamics using high-resolution spectroscopic techniques
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Comprehensive investigation of ionization-induced structural changes and their mechanistic implications
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Advanced computational studies to map the complete electronic structure and predict reactivity patterns
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Time-resolved spectroscopy to understand dynamic processes following electronic excitation
Synthetic chemistry research could focus on:
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Development of improved and scalable synthesis methods specifically optimized for 2,4-difluoropyridimine
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Exploration of selective functionalization strategies to access more complex derivatives
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Investigation of metal coordination chemistry, leveraging the unique electronic distribution
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Creation of extended molecular systems using 2,4-difluoropyridimine as a building block or template
Applied research directions might include:
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Systematic evaluation of potential pharmaceutical applications through biological screening
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Assessment of enzyme inhibition capabilities and structure-activity relationships
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Exploration as a structural element in the design of functional materials
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Investigation of potential applications in optoelectronic devices and sensors
These research directions would significantly expand our understanding of 2,4-difluoropyridimine and potentially unlock new applications across multiple scientific disciplines.
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